1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one is a complex organic compound that belongs to the class of oxazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple methoxy groups and a hydroxy group in its structure suggests significant reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxyphenyl derivatives with suitable oxazoloisoquinoline precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids or bases to facilitate the formation of the oxazoloisoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy and hydroxy groups in its structure allows for hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles
- Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones
Uniqueness
1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one is unique due to its specific structural features, including the combination of methoxy and hydroxy groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C21H23NO7 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one |
InChI |
InChI=1S/C21H23NO7/c1-25-15-6-5-11(7-16(15)26-2)20-19-13-9-18(28-4)17(27-3)8-12(13)14(23)10-22(19)21(24)29-20/h5-9,14,19-20,23H,10H2,1-4H3 |
InChI Key |
WSSKBGIFMKYWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C4=CC(=C(C=C4C(CN3C(=O)O2)O)OC)OC)OC |
Origin of Product |
United States |
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